Acetic acid;3-methylsulfanylprop-1-en-1-ol
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Overview
Description
Acetic acid;3-methylsulfanylprop-1-en-1-ol is an organic compound with the molecular formula C5H10O2S It is a derivative of acetic acid, featuring a 3-methylsulfanylprop-1-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylsulfanylprop-1-en-1-ol typically involves the reaction of acetic acid with 3-methylsulfanylprop-1-en-1-ol under controlled conditions. The reaction may require a catalyst to facilitate the process and ensure high yield. Common catalysts include sulfuric acid or phosphoric acid, which help in the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and 3-methylsulfanylprop-1-en-1-ol are reacted in the presence of a catalyst. The reaction is typically carried out in a reactor under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylsulfanylprop-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-methylsulfanylprop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;3-methylsulfanylprop-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3-methylsulfanylprop-1-ol
- Acetic acid;3-methylsulfanylprop-2-en-1-ol
- Acetic acid;3-methylsulfanylprop-1-en-2-ol
Uniqueness
Acetic acid;3-methylsulfanylprop-1-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
84292-11-5 |
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Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
acetic acid;3-methylsulfanylprop-1-en-1-ol |
InChI |
InChI=1S/C4H8OS.C2H4O2/c1-6-4-2-3-5;1-2(3)4/h2-3,5H,4H2,1H3;1H3,(H,3,4) |
InChI Key |
POKPQPAFABDRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CSCC=CO |
Origin of Product |
United States |
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